SNAP 94847 Hydrochloride: A Technical Overview of its Synthesis and Preclinical Development
SNAP 94847 Hydrochloride: A Technical Overview of its Synthesis and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNAP 94847 hydrochloride is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1). It has been investigated for its potential therapeutic applications in a range of central nervous system disorders, including anxiety, depression, and obesity. This technical guide provides a comprehensive overview of the available information on SNAP 94847 hydrochloride, with a focus on its synthesis pathway, preclinical development, and mechanism of action. While a definitive, publicly available, step-by-step synthesis protocol is not available, a plausible synthetic route is proposed based on analogous chemical syntheses. This document consolidates key preclinical data, including binding affinities, pharmacokinetic parameters, and outcomes from various in vivo and in vitro studies. Detailed experimental protocols for significant preclinical evaluations are also provided to facilitate further research and development. It is important to note that, based on publicly available information, SNAP 94847 hydrochloride has not progressed to clinical trials.
Introduction
Melanin-concentrating hormone (MCH) is a neuropeptide primarily expressed in the lateral hypothalamus and zona incerta of the brain. It plays a crucial role in regulating energy homeostasis, mood, and arousal through its interaction with the MCH1 receptor, a G protein-coupled receptor. The development of selective MCH1 receptor antagonists has been a significant area of research for pharmaceutical companies seeking novel treatments for obesity, anxiety, and depressive disorders. SNAP 94847 hydrochloride emerged from these efforts as a high-affinity antagonist with promising preclinical activity.
Synthesis Pathway of SNAP 94847 Hydrochloride
While a detailed, step-by-step synthesis protocol for N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide hydrochloride (SNAP 94847 hydrochloride) is not explicitly detailed in publicly accessible literature, a plausible synthetic route can be constructed based on the synthesis of structurally related compounds and general principles of medicinal chemistry. The proposed pathway involves the synthesis of key intermediates followed by their coupling to form the final compound.
Disclaimer: The following synthesis pathway is a hypothetical reconstruction based on analogous chemical syntheses and has not been experimentally verified from publicly available documents.
A potential retrosynthetic analysis suggests the disconnection of the final molecule into three main building blocks: a substituted aniline derivative, a piperidine core, and an isobutyryl moiety.
Proposed Synthesis of Key Intermediates:
-
Intermediate 1: 4-(3,4-Difluorophenoxy)benzaldehyde: This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 3,4-difluorophenol and 4-fluorobenzaldehyde under basic conditions.
-
Intermediate 2: N-(4-methyl-3-(piperidin-4-yl)phenyl)isobutyramide: This intermediate can be prepared in a multi-step process starting from 4-methyl-3-nitroaniline. The synthesis would likely involve the protection of the aniline, followed by a Suzuki or other cross-coupling reaction to introduce the piperidine ring (initially protected, e.g., with a Boc group). Subsequent reduction of the nitro group to an amine, followed by acylation with isobutyryl chloride and deprotection of the piperidine nitrogen, would yield the desired intermediate.
Final Assembly:
The final step in the synthesis would involve the reductive amination of Intermediate 2 with Intermediate 1. This reaction, typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride, would form the C-N bond between the piperidine nitrogen and the benzylic carbon of the benzaldehyde derivative. Finally, treatment of the free base with hydrochloric acid would yield SNAP 94847 hydrochloride.
Caption: Proposed Synthesis Pathway for SNAP 94847 Hydrochloride.
Development of SNAP 94847 Hydrochloride
The development of SNAP 94847 hydrochloride has been primarily focused on its preclinical evaluation as a potential therapeutic agent for central nervous system disorders.
Preclinical Rationale
The rationale for developing an MCH1 receptor antagonist like SNAP 94847 stems from the established role of the MCH system in regulating feeding behavior, mood, and stress responses. Preclinical studies have shown that MCH administration can increase food intake and promote weight gain, while also eliciting anxiogenic and depressive-like behaviors in animal models. Consequently, blocking the MCH1 receptor was hypothesized to produce anorectic, anxiolytic, and antidepressant effects.
Preclinical Pharmacodynamics
SNAP 94847 has demonstrated high affinity and selectivity for the MCH1 receptor in in vitro studies.
| Parameter | Value | Species | Reference |
| Ki | 2.2 nM | - | [1] |
| KD | 530 pM | - | [1] |
Table 1: In Vitro Binding Affinity of SNAP 94847 for the MCH1 Receptor.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of SNAP 94847.
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 59% | Rat | Oral | [1] |
| t1/2 | 5.2 h | Rat | Oral | [1] |
| Brain/Plasma Ratio | 2.3 | Rat | - | [1] |
Table 2: Pharmacokinetic Parameters of SNAP 94847 in Rats.
Preclinical Efficacy Studies
SNAP 94847 has been evaluated in a variety of animal models to assess its potential therapeutic effects.
-
Anxiolytic and Antidepressant Effects: In rodent models of anxiety and depression, SNAP 94847 has been shown to produce effects comparable to clinically used anxiolytics and antidepressants. For instance, it demonstrated anxiolytic-like activity in the elevated plus-maze and light-dark box tests. In models of depression, such as the forced swim test, it has been reported to reduce immobility time.
-
Anorectic Effects: Consistent with the role of MCH in feeding, SNAP 94847 has been shown to reduce food consumption in animal studies, suggesting a potential role in the management of obesity.
Clinical Development Status
A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving SNAP 94847 hydrochloride. This suggests that the compound has not progressed to human clinical studies or that such studies have not been publicly disclosed.
Mechanism of Action
SNAP 94847 hydrochloride exerts its pharmacological effects by acting as a competitive antagonist at the MCH1 receptor. By binding to the receptor, it prevents the endogenous ligand, MCH, from binding and initiating downstream signaling cascades. The MCH1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, SNAP 94847 can modulate the activity of neuronal circuits involved in appetite, mood, and stress.
Caption: MCH1 Receptor Signaling Pathway and the Antagonistic Action of SNAP 94847.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of SNAP 94847 hydrochloride.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of SNAP 94847 for the MCH1 receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human MCH1 receptor are prepared.
-
Radioligand: A radiolabeled MCH1 receptor agonist or antagonist (e.g., [¹²⁵I]-MCH) is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA) is prepared.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of SNAP 94847.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of SNAP 94847 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for an In Vitro Receptor Binding Assay.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of SNAP 94847.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Rodents (e.g., mice or rats) are used.
-
Drug Administration: SNAP 94847 hydrochloride or vehicle is administered to the animals at a specific time point before the test (e.g., 30-60 minutes).
-
Test Procedure: Each animal is placed at the center of the maze, facing an open arm, and allowed to explore for a set duration (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Objective: To evaluate the antidepressant-like effects of SNAP 94847.
Protocol:
-
Apparatus: A transparent cylinder filled with water.
-
Animals: Rodents (e.g., mice or rats) are used.
-
Drug Administration: SNAP 94847 hydrochloride or vehicle is administered, often over a chronic period (e.g., 14-21 days).
-
Test Procedure: Animals are placed in the water-filled cylinder for a specific duration (e.g., 6 minutes).
-
Data Collection: The duration of immobility (floating without struggling) is recorded, typically during the last 4 minutes of the test.
-
Data Analysis: A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion
SNAP 94847 hydrochloride is a well-characterized MCH1 receptor antagonist with demonstrated preclinical efficacy in models of anxiety, depression, and feeding. Its favorable pharmacokinetic profile in rodents, including good oral bioavailability and brain penetration, highlighted its potential as a drug candidate. However, the lack of publicly available information on a detailed synthesis pathway and any progression into clinical trials suggests that its development may have been discontinued. Despite this, the extensive preclinical data available for SNAP 94847 hydrochloride continues to be valuable for researchers in the field of MCH receptor pharmacology and for the broader development of therapeutics targeting central nervous system disorders. Further investigation into the synthesis and potential clinical utility of this and similar compounds may still be warranted.
